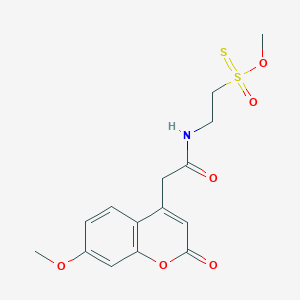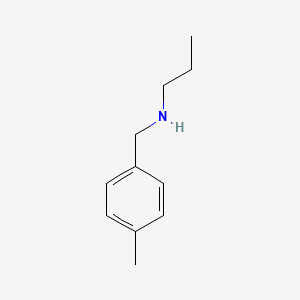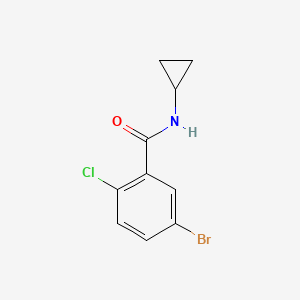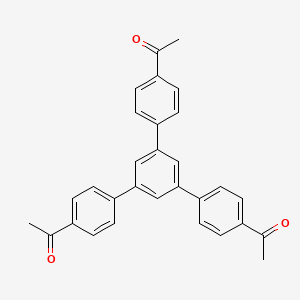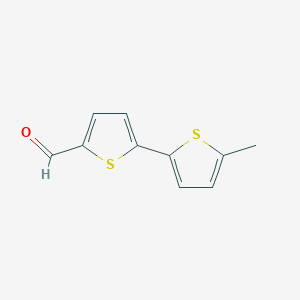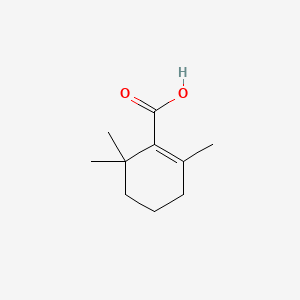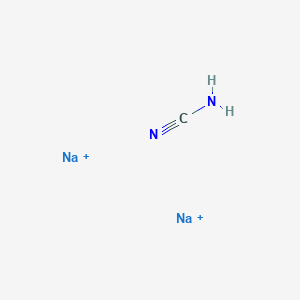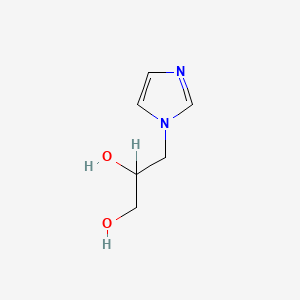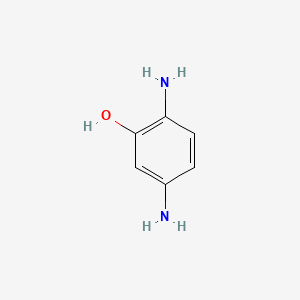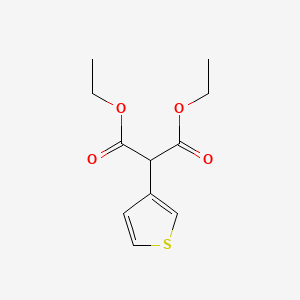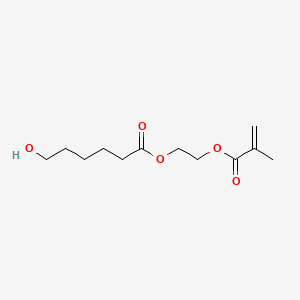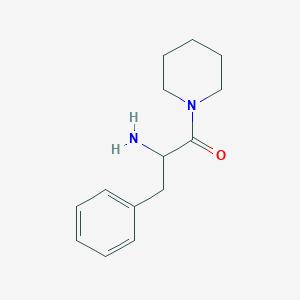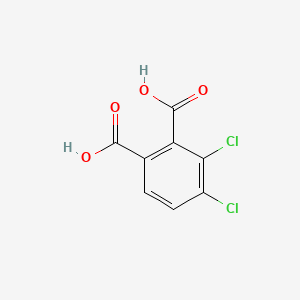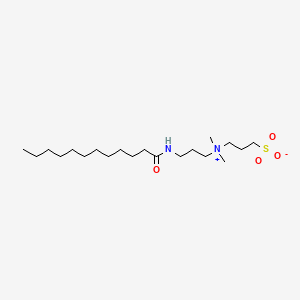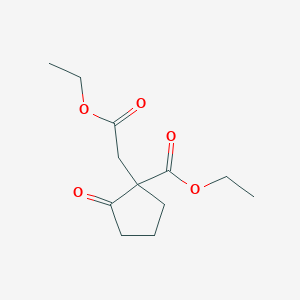
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate
Overview
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate, also known as ethyl cyanoacetate, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be easily modified to produce a range of derivatives, making it an important building block in the synthesis of various organic compounds.
Scientific Research Applications
Arylation of β-Keto Esters
Ethyl 2-oxocyclopentanecarboxylate, a related compound, has been utilized in the arylation of β-keto esters, demonstrating a convenient route to α-arylated ketones. This reaction, involving aryllead(IV) tricarboxylates, has been explored with a variety of substrates, yielding α-arylated β-keto esters in excellent yield under specific conditions. Such reactions underline the compound's utility in organic synthesis, particularly in creating complex molecular architectures (Pinhey & Rowe, 1980).
Reduction and Stereochemistry of 1,3-Cyclopentanediones
Research has also focused on the reduction of oxo functions in similar compounds, leading to the isolation of various hydroxycyclopentanones and cyclopentanediols. This work provides essential 1H-NMR and 13C-NMR data useful for the structural assignment of isomeric prostaglandin analogues, showcasing the compound's relevance in analytical and preparative organic chemistry (Plantema, Koning, & Huisman, 1977).
Synthesis of Stable Phosphorus Ylides
Ethyl 2-oxo-1-cyclopentanecarboxylate's reaction with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine leads to stable phosphorus ylides, which undergo further reactions to produce valuable cyclobutene derivatives. This process exemplifies the compound's utility in synthesizing phosphorus-containing compounds and highlights its versatility in organic reactions (Asghari, Sobhaninia, & Naderi, 2008).
properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)8-12(11(15)17-4-2)7-5-6-9(12)13/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAPJFYZWGYKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403082 | |
| Record name | ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |
CAS RN |
41301-66-0 | |
| Record name | ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


